Egonol glucoside

Description

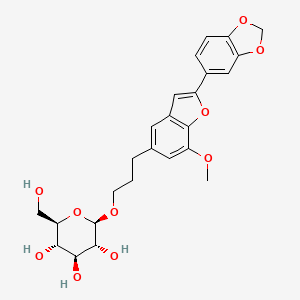

Structure

3D Structure

Properties

Molecular Formula |

C25H28O10 |

|---|---|

Molecular Weight |

488.5 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[3-[2-(1,3-benzodioxol-5-yl)-7-methoxy-1-benzofuran-5-yl]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C25H28O10/c1-30-19-8-13(3-2-6-31-25-23(29)22(28)21(27)20(11-26)35-25)7-15-10-17(34-24(15)19)14-4-5-16-18(9-14)33-12-32-16/h4-5,7-10,20-23,25-29H,2-3,6,11-12H2,1H3/t20-,21-,22+,23-,25-/m1/s1 |

InChI Key |

RAMYDZNQLYKTGB-MXCHMSEPSA-N |

SMILES |

COC1=CC(=CC2=C1OC(=C2)C3=CC4=C(C=C3)OCO4)CCCOC5C(C(C(C(O5)CO)O)O)O |

Isomeric SMILES |

COC1=CC(=CC2=C1OC(=C2)C3=CC4=C(C=C3)OCO4)CCCO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |

Canonical SMILES |

COC1=CC(=CC2=C1OC(=C2)C3=CC4=C(C=C3)OCO4)CCCOC5C(C(C(C(O5)CO)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Distribution of Egonol Glucoside

Elucidation of Plant Sources of Egonol (B1663352) Glucoside

Egonol glucoside, along with its related egonol glycosides, is widely distributed in several plant species, particularly within the Styracaceae family, and has also been noted in fungal organisms.

Distribution within Styrax Species

The genus Styrax (family Styracaceae) is a primary source of this compound and its derivatives. Research has identified this compound in various parts of numerous Styrax species.

Styrax benzoin (B196080) : this compound has been isolated from the fruits and stem bark of Styrax benzoin. It was identified alongside other benzofuran (B130515) glycosides such as egonol gentiobioside, egonol gentiotrioside, and masutakeside mdpi.comanalis.com.my.

Styrax perkinsiae : The seeds of Styrax perkinsiae are known to contain this compound, as well as egonol gentiobioside and egonol gentiotrioside nih.govthieme-connect.comresearchgate.net.

Styrax officinalis : This species contains this compound in its stem and seeds, with egonol itself being widely present mdpi.comresearchgate.netneist.res.inresearchgate.net.

Styrax macranthus : this compound has been reported in Styrax macranthus analis.com.mydoc-developpement-durable.org.

Styrax obassia : Found in the bark and immature seeds of Styrax obassia, this compound is among several egonol glycosides present. Notably, a new egonol glycoside, egonol β-primeveroside, was isolated from immature seeds of S. obassia, which later transforms into egonol β-gentiobioside during seed maturation mdpi.comnih.govmdpi.comjst.go.jpthieme-connect.com.

Styrax japonica : The stem bark and immature seeds of Styrax japonica have yielded this compound doc-developpement-durable.orgnih.govresearchgate.netnih.govresearchgate.net.

Styrax ferrugineus : this compound has been isolated from the leaves and fruits of Styrax ferrugineus mdpi.comdoc-developpement-durable.orgnih.govscielo.brscite.airesearchgate.net.

Styrax camporum : The fruits of Styrax camporum have been shown to contain egonol, and similar results regarding this compound have been observed mdpi.comscite.airesearchgate.net.

Styrax pohlii : this compound, along with homoegonol (B103626) glucoside and egonol gentiobioside, has been isolated from the aerial parts of Styrax pohlii preprints.orgnih.govtandfonline.comresearchgate.nettandfonline.com.

The distribution of this compound in various Styrax species and their respective plant parts is summarized in Table 1.

| Styrax Species | Plant Part(s) | Associated Egonol Glycosides | References |

| Styrax benzoin | Fruits, Stem Bark | Egonol gentiobioside, Egonol gentiotrioside, Masutakeside | mdpi.comanalis.com.my |

| Styrax perkinsiae | Seeds | Egonol gentiobioside, Egonol gentiotrioside | nih.govthieme-connect.comresearchgate.net |

| Styrax officinalis | Stem, Seeds, Fruits | Egonol gentiobioside, Egonol gentiotrioside | mdpi.comresearchgate.netneist.res.inresearchgate.net |

| Styrax macranthus | Not specified | Egonol gentiobioside, Egonol gentiotrioside | analis.com.mydoc-developpement-durable.org |

| Styrax obassia | Bark, Immature Seeds, Aerial parts | Egonol β-primeveroside, Egonol β-gentiobioside, Homothis compound | mdpi.comnih.govmdpi.comjst.go.jpthieme-connect.com |

| Styrax japonica | Stem Bark, Immature Seeds | Masutakeside | doc-developpement-durable.orgnih.govresearchgate.netnih.govresearchgate.net |

| Styrax ferrugineus | Leaves, Fruits | Homothis compound | mdpi.comdoc-developpement-durable.orgnih.govscielo.brscite.airesearchgate.net |

| Styrax camporum | Fruits | Egonol | mdpi.comscite.airesearchgate.net |

| Styrax pohlii | Aerial parts | Homothis compound, Egonol gentiobioside | preprints.orgnih.govtandfonline.comresearchgate.nettandfonline.com |

Identification in Fungi

Beyond the plant kingdom, this compound has also been identified as a natural product in certain fungal species.

Laetiporus sulphureus : This polypore mushroom, commonly known as the sulphur shelf or chicken-of-the-woods, has been reported to contain this compound, along with egonol and demethoxyegonol (B1250606) nih.govclinsurggroup.comamibase.orgnih.govphcogj.comamibase.org.

The presence of this compound in Laetiporus sulphureus is listed in Table 2.

| Fungal Species | Compound Class | References |

| Laetiporus sulphureus | Glucoside | nih.govclinsurggroup.comamibase.orgnih.govphcogj.comamibase.org |

Detection in Microbial Exudates

While this compound has been identified in fungi, specific research detailing its detection in microbial exudates, such as those from Microcystis aeruginosa, was not found in the provided search results.

Chemotaxonomic Markers and this compound

The unique distribution patterns of this compound and its related compounds suggest their significance in chemotaxonomy.

Role of this compound in Styrax Chemotaxonomy

Egonol, homoegonol, and their derivatives, including this compound, are considered important chemotaxonomic markers for the genus Styrax L. This is primarily due to their relatively limited occurrence in other plant genera, making them characteristic compounds for Styrax species preprints.orgmdpi.com. Their presence helps in the chemical classification and differentiation within the genus.

Comparative Analysis of Egonol Glycosides in Different Plant Tissues

The presence and types of egonol glycosides can vary across different tissues and developmental stages within Styrax species. For instance, in Styrax obassia, a new egonol glycoside, egonol β-primeveroside, was isolated from immature seeds. This compound was observed to change into egonol β-gentiobioside as the seeds matured, indicating a dynamic transformation of these compounds within the plant tissues jst.go.jp. This highlights that the specific glycosidic forms of egonol can be tissue-specific and may undergo modifications during plant development, providing insights into the metabolic pathways and potential roles of these compounds.

Isolation and Purification Methodologies for Egonol Glucoside

Extraction Techniques from Biological Matrices

Egonol (B1663352) glucoside has been successfully isolated from the fruits and stem bark of Styrax benzoin (B196080). The initial step in its extraction often involves a maceration technique. Dried and powdered plant material is subjected to sequential extraction with solvents of increasing polarity. For instance, a common approach involves initial extraction with ethyl acetate (B1210297) (EtOAc), followed by methanol (B129727) (MeOH) to yield a crude methanol extract, which is rich in glycosidic compounds. nih.gov This sequential solvent extraction effectively separates compounds based on their polarity, concentrating the more polar glycosides in the methanol fraction. nih.gov

Chromatographic Separation Strategies

Chromatographic techniques are indispensable for the isolation and purification of egonol glucoside from the complex mixtures obtained during initial extraction. A multi-step chromatographic approach is commonly employed to achieve high purity.

Column chromatography plays a crucial role in the initial fractionation and subsequent purification of this compound. Vacuum Liquid Chromatography (VLC) is often utilized as a preliminary separation technique for crude extracts. For example, methanol extracts from Styrax benzoin fruits and stem bark have been fractionated using VLC with a gradient elution system of chloroform (B151607) (CHCl3) and methanol (MeOH). nih.govscribd.com Fractions exhibiting similar profiles on thin-layer chromatography (TLC) are then combined. nih.gov

Further purification is achieved through conventional Column Chromatography (CC), often employing silica (B1680970) gel as the stationary phase. nih.govscribd.comnih.gov In some cases, Sephadex LH-20 column chromatography is employed, particularly for the separation of nor-neolignan glycosides, including this compound, from ethanolic extracts. A mobile phase consisting of methanol and water (e.g., 68% methanol and 32% water with 0.1% acetic acid) can be used for this purpose. nih.gov Alumina oxide has also been reported as a stationary phase for the separation and purification of glycosides. ctdbase.org

High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the purification and analysis of this compound, especially in achieving high purity. Preparative HPLC is frequently used as a final purification step for compounds from complex mixtures. For instance, preparative HPLC has been successfully applied to purify various compounds, including glycosides. In the context of this compound and related nor-neolignan glycosides, preparative HPLC, often in conjunction with Sephadex LH-20 chromatography, has been used with mobile phases such as a mixture of methanol and water (e.g., 68% methanol and 32% water with 0.1% acetic acid). nih.gov

Analytical HPLC is routinely employed for purity assessment and the identification of isolated compounds. nih.gov This technique is highly effective in separating analytes with similar chemical functionalities, making it crucial for verifying the purity of this compound. nih.gov HPLC-UV methods can also be developed for the quantification of target compounds.

Thin-Layer Chromatography (TLC) is a versatile and rapid technique used throughout the isolation process for monitoring fractions and assessing purity. It is commonly used to monitor the progress of column chromatography separations, allowing researchers to combine fractions with similar compound profiles. nih.govscribd.com Silica gel 60 F254 pre-coated aluminum sheets are typically used as stationary phases. Various solvent systems, such as ethyl acetate and methanol (e.g., 8.5:1.5; 7:3), or chloroform/methanol/water mixtures (e.g., 80:20:2 or 70:30:3), are employed as mobile phases depending on the polarity of the compounds. nih.govscribd.com

For visualization, compounds on TLC plates can be detected under ultraviolet (UV) light at wavelengths such as 254 nm and 366 nm. Additionally, spraying reagents like 20% H2SO4/water followed by heating (e.g., to 120°C) are used to visualize spots. Preparative TLC (PTLC) serves as a crucial step for the final purification of this compound and other benzofuran (B130515) glycosides, yielding pure compounds from active fractions. nih.govscribd.com Purity assessment by TLC involves observing a single, well-defined spot with appropriate eluent systems.

Macroporous resin adsorption is an effective technique for the enrichment and preliminary purification of glycosides from crude plant extracts. This method offers several advantages over conventional liquid-liquid or solid-liquid extraction, including convenience, lower operational costs, reduced solvent consumption, and the absence of chemical residues in the final product. Various macroporous resins are screened based on their adsorption and desorption capacities to optimize the enrichment process for specific glycosides. The adsorption process involves loading the crude extract onto the resin, followed by elution with appropriate solvents to desorb the target compounds. While this compound itself is not explicitly detailed in the provided sources for macroporous resin application, this technique is broadly applied for the enrichment of various pharmacologically active natural product glycosides, and can be combined with subsequent HPLC for enhanced resolution.

Purity Assessment and Method Validation in this compound Isolation

Ensuring the purity of isolated this compound is paramount for accurate structural elucidation and subsequent studies. Purity assessment is typically performed using analytical HPLC, which provides a quantitative measure of the compound's purity. nih.gov The presence of a single, sharp peak in the HPLC chromatogram at a specific retention time indicates high purity.

Spectroscopic analyses are critical for the identification and structural confirmation of isolated this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR, 13C NMR), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectrophotometry are routinely employed. nih.govscribd.comnih.govnih.gov Comparison of the obtained spectral data with literature values for known compounds is essential for positive identification. nih.govscribd.com

Thin-layer chromatography (TLC) also serves as a qualitative tool for purity checks, where a single spot on the TLC plate using different solvent systems suggests the purity of the isolated compound.

Method validation, while not explicitly detailed for this compound in the provided snippets, is a crucial aspect of any isolation procedure to ensure the reliability and reproducibility of the results. General validation parameters for analytical methods include linearity, precision, robustness, specificity, accuracy, and limits of detection and quantification. These validation steps are essential to confirm that the isolation and purification methods consistently yield this compound of a desired purity and that the analytical methods accurately quantify it.

Structural Elucidation and Spectroscopic Characterization of Egonol Glucoside

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural determination of complex natural products like Egonol (B1663352) glucoside, offering detailed information about the carbon-hydrogen framework and connectivity.

One-dimensional NMR experiments, specifically ¹H NMR and ¹³C NMR, provide fundamental data for assigning protons and carbons within the molecule.

In the proton nuclear magnetic resonance (¹H NMR) spectrum of Egonol glucoside, a characteristic signal for the anomeric proton of the glucose moiety is observed at δH 4.12 as a doublet with a coupling constant (J) of 7.8 Hz (Glc-H-1'). doc-developpement-durable.org This specific chemical shift and coupling constant are crucial for identifying the presence of a sugar unit and inferring its anomeric configuration.

For carbon nuclear magnetic resonance (¹³C NMR) spectroscopy, ¹³C-APT NMR data has been utilized in the structural elucidation and comparison of this compound with related compounds. doc-developpement-durable.org While specific ¹³C NMR chemical shift values were referenced to a table in the original literature, the general application of this technique confirmed the carbon skeleton and substitution patterns. doc-developpement-durable.org

Mass Spectrometry (MS) Analysis (e.g., ESI-MS)

Mass spectrometry provides critical information regarding the molecular weight and elemental composition of this compound. Electrospray Ionization Mass Spectrometry (ESI-MS) analysis of this compound revealed a molecular ion peak at m/z = 527.1859 [M+K]+. doc-developpement-durable.org This observation is consistent with the determined molecular formula of C25H28O10. doc-developpement-durable.org The exact mass of this compound is computed as 488.16824709 Da. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound. The IR spectrum of this compound exhibits a prominent absorption band at 3394 cm-1, indicative of the presence of multiple hydroxyl groups within the molecule. doc-developpement-durable.org This absorption confirms the alcoholic functionalities characteristic of a glycoside.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the chromophoric system of this compound, particularly the presence of the egonol skeleton. The UV spectrum of this compound, recorded in ethanol, shows characteristic absorption maxima at 225 nm and 311 nm. doc-developpement-durable.org These absorption patterns are suggestive of the egonol skeleton, a benzofuran (B130515) derivative, and are consistent with previously reported data for compounds sharing this structural motif. doc-developpement-durable.org

Confirmation of Glycosidic Linkages and Configuration

The nature and configuration of the glycosidic linkage in this compound are crucial for its complete structural assignment. The ¹H NMR data, specifically the anomeric proton signal at δH 4.12 with a coupling constant (J) of 7.8 Hz, is highly diagnostic. doc-developpement-durable.org A coupling constant of approximately 7-8 Hz for an anomeric proton in a glucoside is characteristic of a β-glycosidic linkage, indicating that the glucose unit is attached in a β-configuration. doc-developpement-durable.org This spectroscopic evidence, coupled with comparisons to literature data, confirms this compound as an egonol β-D-glucoside. nih.gov

Biosynthesis and Biotransformation Pathways of Egonol Glucoside

Precursor Pathways in Plants (e.g., Shikimate and Phenylpropanoid Pathways)

The foundational building blocks for egonol (B1663352) glucoside originate from primary metabolic pathways in plants. The shikimate pathway serves as a crucial metabolic bridge between carbohydrate metabolism and the biosynthesis of aromatic compounds. researchgate.netmdpi.com This seven-step pathway, present in plants, bacteria, fungi, algae, and some protozoans, converts phosphoenolpyruvate (B93156) (PEP) from glycolysis and erythrose-4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway into chorismate. mdpi.comwikipedia.orgbioone.orgnih.govannualreviews.orgviper.ac.in Chorismate then acts as a precursor for the aromatic amino acids, including phenylalanine, tyrosine, and tryptophan, as well as numerous aromatic secondary metabolites. researchgate.netmdpi.comwikipedia.orgbioone.orgnih.govviper.ac.in

Phenylalanine, a product of the shikimate pathway, is the direct precursor for the phenylpropanoid pathway. mdpi.comwikipedia.orgfrontiersin.orgfrontiersin.org The phenylpropanoid pathway is a vital metabolic route in plants, generating a diverse array of secondary metabolites, including lignins, flavonoids, coumarins, and lignans (B1203133). frontiersin.orgnih.govbioone.orgoup.com The initial steps of the central phenylpropanoid pathway involve the deamination of phenylalanine to trans-cinnamic acid by phenylalanine ammonia-lyase (PAL), followed by hydroxylation to 4-coumarate, and then conversion to 4-coumaroyl-CoA by 4-coumarate-CoA ligase (4CL). frontiersin.org Egonol, the aglycone of egonol glucoside, is structurally characterized as a 2-arylbenzofuran, which falls under the classification of phenylpropanoids and is noted to possess a neolignan skeleton. contaminantdb.ca This establishes a direct biosynthetic link between this compound and these fundamental plant metabolic pathways.

Role of Lignans and Neolignans in this compound Biosynthesis

This compound is recognized as a plant metabolite, identified in species such as Styrax ferrugineus and Styrax japonica. nih.govnih.govknapsackfamily.com The biosynthesis of lignans and neolignans involves the dimerization of C6-C3 (phenylpropanoid) units, which are themselves derived from the shikimic acid pathway. nih.govpreprints.orgresearchgate.net While lignans are typically characterized by a β,β'-linkage between two phenylpropane units, neolignans feature different types of carbon-carbon linkages. preprints.orgresearchgate.net

Egonol, the non-sugar component of this compound, is specifically described as a nor-neolignan or a compound with a neolignan skeleton, highlighting its close structural and biosynthetic relationship to this class of natural products. contaminantdb.canih.govresearchgate.net The presence of this compound and related compounds like egonol gentiobioside in Styrax species further supports their origin within the lignan/neolignan biosynthetic framework. mdpi.comresearchgate.net

Enzymatic Glycosylation Processes

This compound is formed by the attachment of a glucose molecule to the egonol aglycone. nih.govontosight.ai This process, known as glycosylation, is a common enzymatic modification in nature that enhances the solubility, stability, and bioactivity of secondary metabolites. mdpi.com Enzymatic glycosylation is a highly regioselective and stereoselective biotechnological approach that involves the transfer of sugar moieties from activated donors to acceptor molecules. mdpi.commdpi.comjmb.or.kr

Key enzymes involved in this process are glycosyltransferases (GTs) and glycoside hydrolases (GHs). Glycosyltransferases catalyze the transfer of specific sugar residues, such as glucose, from activated sugar donors (e.g., UDP-glucose) to various acceptor compounds, including phenolic molecules like egonol. mdpi.commdpi.com Glycoside hydrolases, while primarily known for hydrolyzing glycosidic bonds, can also facilitate transglycosylation reactions under specific conditions, transferring sugar units to suitable acceptors with high precision. mdpi.commdpi.comjmb.or.kr In the case of this compound, the specific linkage is a beta-D-glucosyl residue replacing a hydroxy hydrogen on egonol, indicating a β-glycosidic bond formation. nih.gov

In vivo Metabolic Transformations of this compound and Related Compounds (e.g., change to egonol β-gentiobioside)

Once synthesized, this compound can undergo further metabolic transformations in vivo. A notable example is its conversion to egonol β-gentiobioside (also referred to as egonol gentiobioside). nih.govscite.ai This transformation involves the addition of a gentiobiose unit, which is a disaccharide composed of two glucose units linked by a β-(1→6) glycosidic bond. nih.gov

This compound, egonol gentiobioside, and egonol gentiotrioside have all been isolated from the seeds of Styrax perkinsiae, indicating a series of glycosylation steps or interconversions within the plant. scite.ai Research has shown that egonol gentiobioside and egonol gentiotrioside can promote estrogen biosynthesis through the action of aromatase, demonstrating their biological relevance and metabolic fate within an organism. mdpi.comresearchgate.net These findings highlight the dynamic nature of this compound metabolism in plants, leading to diverse glycosylated derivatives with potential biological activities.

Chemical Synthesis and Derivatization Strategies for Egonol Glucoside

Total Synthesis Approaches to Egonol (B1663352) Glucoside Analogues

The total synthesis of complex natural products, including benzofuran (B130515) derivatives like egonol, involves the construction of the entire molecular framework from simpler, readily available precursors. While specific reports on the total synthesis of egonol glucoside itself are not widely detailed in the literature, strategies for synthesizing its aglycone, egonol, and other related benzofuran analogues have been established.

A concise synthetic strategy for accessing benzofuran-based natural products, including egonol, homoegonol (B103626), ailanthoidol, demethoxyegonol (B1250606), and demethoxyhomoegonol, has been described. This approach often utilizes a palladium (Pd)-catalyzed domino cyclization/coupling process with triarylbismuth reagents to construct the central benzofuran core. Subsequent structural modifications are then performed to yield the target compounds. For instance, the high-yielding synthesis of egonol-9(Z)-12(Z)-linoleate and 7-demethoxyegonol-9(Z)-12(Z)-linoleate has been reported using such strategies. uni.luresearchgate.net

These total synthesis efforts primarily focus on building the complex polycyclic aglycone structure of egonol. The subsequent glycosylation to form this compound would then involve specific glycoside synthesis strategies, as discussed in Section 6.3.

Semisynthetic Modifications of Egonol and this compound

Semisynthesis involves the chemical modification of a naturally occurring compound to produce new derivatives. This approach is particularly valuable for compounds that are difficult to obtain through total synthesis or for exploring structure-activity relationships (SAR) by introducing specific functional groups.

Preparation of Egonol Derivatives for Structure-Activity Relationship Studies

Egonol, the aglycone of this compound, has been a key starting material for the preparation of numerous derivatives to investigate their biological activities and establish SARs. These modifications often involve alterations to the hydroxyl groups or the alkyl chain of egonol.

For example, egonol derivatives have been prepared and evaluated for their inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and AChE-induced amyloid-beta (Aβ) aggregation. americanelements.com In another study, 11 different egonol derivatives were synthesized from egonol, which was isolated from Styrax officinalis L. seeds. These derivatives were then tested for their antibacterial activity against various microorganisms, including Staphylococcus aureus, Bacillus subtilis, Candida albicans, and Escherichia coli. Some of these synthesized compounds exhibited similar antibacterial activity to egonol, while others showed varying degrees of activity. chem960.com Further research involved the synthesis of 18 egonol derivatives (labeled A-R) and their evaluation for antimicrobial properties, with one derivative (Compound B) demonstrating improved activity against all tested bacteria compared to egonol. hyphadiscovery.com

These studies highlight the utility of semisynthetic approaches in generating a diverse library of egonol-based compounds to systematically explore how structural changes impact their biological effects.

Table 1: Examples of Egonol Derivatives and Their Reported Activities

| Derivative Type | Modification Site(s) | Reported Activity | Reference |

| Various esters and ethers | Hydroxyl groups, alkyl chain | Acetylcholinesterase, butyrylcholinesterase, and Aβ aggregation inhibition | americanelements.com |

| 11 derivatives (1-11) | Varied chemical modifications | Antibacterial (e.g., against S. aureus, B. subtilis, C. albicans, E. coli) | chem960.com |

| 18 derivatives (A-R) | Varied chemical modifications | Antimicrobial (Compound B showed improved activity) | hyphadiscovery.com |

Synthesis of Hybrid Compounds Incorporating Egonol Moiety

The synthesis of hybrid compounds, which combine two or more pharmacologically active scaffolds into a single molecule, is a promising strategy to enhance biological activity, overcome drug resistance, and potentially reduce side effects. Egonol has been incorporated into several such hybrid molecules.

Notable examples include hybrid compounds synthesized by reacting egonol with artesunic acid. latoxan.comtandfonline.com These hybrids have been investigated for their cytotoxic activity against Plasmodium falciparum and multidrug-resistant human leukemia cells. tandfonline.com One such hybrid molecule, combining 1,2,4-trioxane, ferrocene, and egonol (hybrid 7), demonstrated a significant cooperative and synergistic cytotoxic effect against multidrug-resistant leukemia CCRF-CEM cells, proving more potent than hybrids containing only two of these moieties. tandfonline.comnih.gov Another hybrid compound (54) was formed by linking egonol and dihydroartemisinin (B1670584) via an ether linkage, exhibiting excellent anti-human cytomegalovirus (HCMV) activity. nih.gov

These findings underscore the potential of egonol as a building block for developing novel hybrid therapeutics with enhanced efficacy.

Strategies for Glycoside Synthesis and Linkage Formation

The formation of the glycosidic bond, which links the sugar moiety (glucosyl in this compound) to the aglycone (egonol), is a critical step in the synthesis of glycosides. This reaction presents significant challenges, particularly concerning stereoselectivity (α- or β-linkage) and regioselectivity.

Chemical glycosylation methods have seen dramatic improvements, with various glycosyl donors and promoters being developed. Common glycosyl donors include glycosyl bromides, fluorides, iodides, trichloroacetimidates, N-phenyl trifluoroacetimidates, thioglycosides, and 1-hydroxyl sugars. rsc.org The choice of solvent, temperature, and protecting groups significantly influences the stereochemical outcome of the glycosylation reaction. uni.luinvivochem.cnthegoodscentscompany.com For instance, polar solvents generally favor the formation of β-glycosides, while non-polar solvents like dichloromethane (B109758) or toluene (B28343) are suitable for α-glycoside synthesis. uni.lu

In addition to chemical methods, enzymatic synthesis using glycosynthases has emerged as a promising alternative. Glycosynthases are genetically engineered glycosidases that facilitate the formation of glycosidic bonds, often avoiding the need for laborious protecting group strategies and offering high selectivity. hyphadiscovery.comperflavory.com This biocatalytic approach provides a more environmentally friendly and efficient route for glycoside synthesis, including potentially for this compound.

Table 2: Common Glycosyl Donors and Their Properties in O-Glycosylation

| Glycosyl Donor Type | Typical Promoters | Stereoselectivity Considerations | Key Features | Reference |

| Glycosyl Bromides | Silver salts, mercury salts | Can lead to mixtures of anomers; often used with participating groups for 1,2-trans selectivity | Classical method; reactivity can be high | rsc.org |

| Glycosyl Fluorides | Lewis acids (e.g., BF₃·OEt₂, TMSOTf) | Can achieve good stereoselectivity; generally stable | Later exploited donors; good stability | rsc.org |

| Glycosyl Trichloroacetimidates | Catalytic Lewis acids (e.g., TMSOTf, BF₃·OEt₂) | Highly popular; mild conditions; can achieve high stereoselectivity (e.g., β-glycosides) | Versatile and efficient | rsc.org |

| Thioglycosides | Thiophilic promoters (e.g., NIS/TfOH) | Good stability; can be activated selectively in sequential glycosylations | Widely used for complex oligosaccharide synthesis | rsc.org |

| 1-Hydroxyl Sugars | Dehydrating agents, acids | Simpler starting materials; can be challenging for stereocontrol without specific conditions | Direct approach | rsc.org |

Preclinical Biological Activities and Mechanistic Studies of Egonol Glucoside

Cytotoxic Activity and Molecular Mechanisms

Preclinical studies have explored the cytotoxic effects of Egonol (B1663352) glucoside and related compounds on various cancer cell lines, alongside investigations into its mechanisms of action, including the induction of apoptosis.

Research indicates that Egonol glucoside has the ability to induce apoptosis, suggesting a cytotoxic effect, although specific IC50 values against a broad panel of cancer cell lines such as MCF-7, HeLa, HL-60, Hep-2, C6, or MDA-MB-231 are not explicitly detailed for this compound in the available literature. uj.edu.pl

While direct cytotoxicity data for this compound across all specified cell lines are limited, its aglycone, egonol, has demonstrated notable cytotoxic activity. Egonol (PubChem CID: 485186) exhibited significant activity against C6 (rat glioma) cells with an IC50 value of 3.2 μg/mL and Hep-2 (larynx epidermoid carcinoma) cells with an IC50 of 3.6 μg/mL. nih.gov Furthermore, a general "egonol glycosides extract" derived from Styrax officinalis L. has been reported to possess cytotoxic properties. researcher.life

Table 1: Summary of in vitro Cytotoxicity Data for this compound and Related Compounds

| Compound/Extract | Cancer Cell Line | IC50 Value | Notes |

| This compound | MCF-7 | Not specified | Induces apoptosis uj.edu.pl |

| HeLa | Not specified | ||

| HL-60 | Not specified | ||

| Hep-2 | Not specified | Egonol (aglycone) IC50: 3.6 μg/mL nih.gov | |

| C6 | Not specified | Egonol (aglycone) IC50: 3.2 μg/mL nih.gov | |

| MDA-MB-231 | Not specified | ||

| Egonol Glycosides Extract | Various | Cytotoxic properties reported | General extract researcher.life |

This compound has been identified as a compound capable of inducing apoptosis. uj.edu.pl However, the specific molecular mechanisms underlying this apoptotic induction and the particular cell lines affected are not extensively detailed in the provided information. There is no direct information available regarding the inhibition of cell migration specifically by this compound.

Enzyme Inhibition Profiles

Investigations have also touched upon the enzyme inhibition profiles of this compound and its related compounds, focusing on cholinesterases and cyclooxygenases, as well as modulation of the anti-complement system.

This compound is an egonol derivative, and other egonol derivatives have been assessed for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Some of these egonol derivatives exhibited inhibitory activity against AChE with IC50 values ranging from 1.4 to 3.1 μM. ebi.ac.uk A general "egonol glycosides extract" has also been noted for its acetylcholinesterase inhibitory properties. researcher.life It is generally recognized that glycosidic forms of compounds, due to their larger size, may exhibit comparatively weaker AChE inhibitory activity than their aglycone counterparts due to steric hindrance at the enzyme's active site. mdpi.com

While specific data for this compound's direct inhibition of cyclooxygenase (COX-1 and COX-2) enzymes are not explicitly available, studies on related nor-neolignan derivatives from Styrax pohlii provide some insights. For instance, homoegonol (B103626) glucoside (a distinct glucoside) demonstrated a COX-1 inhibition of 35.7% at a concentration of 30 µM. Egonol gentiobioside (another egonol glycoside) showed a COX-2 inhibition of 19.7% at 30 µM. nih.gov Additionally, a broad "egonol glycosides extract" has been reported to possess cyclooxygenase inhibitory properties. researcher.life

Table 2: Summary of Enzyme Inhibition Profiles for this compound and Related Compounds

| Enzyme | Compound/Extract | Inhibition Level | Notes |

| Acetylcholinesterase (AChE) | This compound | Not specified | Egonol derivatives showed IC50s of 1.4-3.1 μM ebi.ac.uk |

| Butyrylcholinesterase (BChE) | This compound | Not specified | Egonol derivatives evaluated ebi.ac.uk |

| Cyclooxygenase-1 (COX-1) | This compound | Not specified | Homothis compound: 35.7% inhibition at 30 µM nih.gov |

| Cyclooxygenase-2 (COX-2) | This compound | Not specified | Egonol gentiobioside: 19.7% inhibition at 30 µM nih.gov |

| Cholinesterases | Egonol Glycosides Extract | Inhibitory properties reported | General extract researcher.life |

| Cyclooxygenases | Egonol Glycosides Extract | Inhibitory properties reported | General extract researcher.life |

A general "egonol glycosides extract" has been documented to possess anti-complement activities. researcher.life Furthermore, egonol (the aglycone of this compound) has been shown to inhibit the hemolytic activity of the complement system with an IC50 of 33 µM. mdpi.com Research suggests that the presence of a sugar moiety can play a role in enhancing anti-complement activity. ebi.ac.uk However, specific IC50 values for this compound in relation to complement system modulation are not explicitly provided in the available search results.

Table 3: Summary of Anti-complement System Modulation for this compound and Related Compounds

| Activity | Compound/Extract | Effect/IC50 | Notes |

| Hemolytic activity inhibition | This compound | Not specified | Egonol (aglycone) IC50: 33 µM mdpi.com |

| Egonol Glycosides Extract | Anti-complement activity reported | General extract researcher.life |

Antimicrobial and Antifungal Investigations

Preclinical studies have explored the antimicrobial and antifungal potential of this compound and its related compounds.

Egonol and its synthetic derivatives have demonstrated antibacterial activity against several bacterial strains, including Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. Research indicates that egonol and its derivatives, which include this compound, exhibit similar antimicrobial effects. Specifically, this compound (compound 5 in one study) has shown inhibitory activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 20 µg/mL mdpi.com.

Table 1: Antibacterial Activity of this compound

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| This compound | Staphylococcus aureus | 20 | mdpi.com |

| Egonol & derivatives | Staphylococcus aureus | Similar MIC | researchgate.net |

| Egonol & derivatives | Bacillus subtilis | Similar MIC | researchgate.net |

| Egonol & derivatives | Escherichia coli | Similar MIC | researchgate.net |

In addition to its antibacterial properties, this compound has been investigated for its antifungal efficacy. It has been shown to inhibit the growth of Candida albicans, a common fungal pathogen. This compound (identified as compound 5) exhibited an MIC of 15 µg/mL against Candida albicans mdpi.com. Egonol and its synthetic derivatives have also shown similar antimicrobial activity against C. albicans researchgate.net.

Table 2: Antifungal Activity of this compound

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| This compound | Candida albicans | 15 | mdpi.com |

| Egonol & derivatives | Candida albicans | Similar MIC | researchgate.net |

Antioxidant Properties of this compound-Containing Extracts

While many plant extracts rich in phenolic compounds are known for their antioxidant properties, and various methods such as DPPH, ABTS, and FRAP assays are used to quantify this activity mdpi.comnih.gove3s-conferences.orgmdpi.comresearchgate.net, direct detailed research findings focusing solely on the antioxidant properties of this compound itself, or extracts specifically characterized by their this compound content, are not explicitly detailed in the provided literature. However, as a glucoside of egonol, which is a benzofuran (B130515) derivative, this compound belongs to a class of compounds often associated with antioxidant potential due to their phenolic structures.

Antiparasitic Efficacy (e.g., against Schistosoma mansoni)

Studies on the antiparasitic efficacy of compounds related to this compound have been conducted, particularly against Schistosoma mansoni. While direct data for this compound (CID 485187) against S. mansoni is not explicitly provided in the search results, its aglycone, egonol, and a related compound, homothis compound, have shown activity. Homothis compound (referred to as compound 4 in one study) demonstrated significant activity against S. mansoni, killing 50% of the parasites within 120 hours at a concentration of 200 µM. It also reduced the parasites' motor activity by 37.5% at 120 hours researchgate.net. Egonol (compound 1) itself also exhibited diminished motor activity in parasites, reducing it by 12.5% at both 24 and 120 hours researchgate.net.

Table 3: Antiparasitic Activity of Related Egonol Compounds against Schistosoma mansoni

| Compound | Effect on S. mansoni Adult Worms | Concentration | Time Point (h) | Percentage Effect | Reference |

| Homothis compound | Parasite Mortality | 200 µM | 120 | 50% | researchgate.net |

| Homothis compound | Reduced Motor Activity | 200 µM | 120 | 37.5% | researchgate.net |

| Egonol | Diminished Motor Activity | Not specified | 24, 120 | 12.5% | researchgate.net |

Antiviral Activity (e.g., Virus-Cell Fusion Inhibition)

This compound has been isolated and evaluated for its antiviral activity, specifically its potential to inhibit virus-cell fusion. In a study isolating compounds from the stem bark of Styrax japonica, this compound (compound 3) was identified among five isolated compounds nih.gov. However, the study reported that only two other isolated compounds, styraxjaponoside A (compound 1) and styraxjaponoside B (compound 5), showed significantly high virus-cell fusion inhibitory activity nih.gov. Compound 5, styraxjaponoside B, exhibited an inhibitory activity almost equivalent to that of dextran (B179266) sulfate, a known positive control nih.gov. Therefore, while this compound was present, it was not identified as a primary contributor to the observed virus-cell fusion inhibition in this particular investigation nih.gov.

Neurobiological Relevance

Structure Activity Relationship Sar Studies of Egonol Glucoside and Its Analogues

Influence of Glycosidic Moiety on Biological Activity

The sugar moiety in glycosides, such as the glucose unit in egonol (B1663352) glucoside, plays a pivotal role in modulating the compound's solubility, stability, and biological activity. Research indicates that the presence of the glycosidic unit can significantly impact the compound's efficacy across various biological targets.

Egonol glucoside and homoegonol (B103626) glucoside have demonstrated antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 10 to 20 µg/mL. In contrast, their aglycone counterparts, egonol and homoegonol, also exhibited strong antibacterial and antifungal effects, sometimes with lower MIC values against certain organisms like Cladosporium sphaerospermum (5-10 µg/mL). This suggests that while the aglycone possesses intrinsic activity, the glycosidic moiety can influence the spectrum or potency of antimicrobial effects.

Furthermore, studies on benzofuran (B130515) compounds related to egonol have shown that the sugar moiety is essential for enhancing anti-complementary activity. Hydrolytic analogues of certain active benzofuran compounds were found to be inactive, underscoring the necessity of the sugar unit for this particular biological effect. The glycosylation process is a known strategy to improve the hydrophilicity of organic compounds, which can, in turn, broaden their pharmacological applications.

Beyond antimicrobial and anti-complementary effects, egonol gentiobioside and egonol gentiotrioside, which are glycosylated forms of egonol, have been reported to promote estrogen biosynthesis through aromatase activity. This highlights the diverse roles that different sugar moieties (monosaccharide vs. disaccharide) can play in dictating specific biological outcomes.

Table 1: Influence of Glycosidic Moiety on Biological Activity

| Compound | Glycosidic Moiety | Biological Activity | MIC / IC50 Range (µg/mL or µM) | Reference |

| This compound | Glucose | Antibacterial, Antifungal | 10-20 µg/mL (S. aureus, C. albicans) | |

| Homothis compound | Glucose | Antibacterial, Antifungal | 10-20 µg/mL (S. aureus, C. albicans) | |

| Egonol | None (Aglycone) | Antibacterial, Antifungal | 15-20 µg/mL (C. albicans, S. aureus), 5-10 µg/mL (C. sphaerospermum) | |

| Homoegonol | None (Aglycone) | Antibacterial, Antifungal | 20 µg/mL (C. albicans, S. aureus), 5-10 µg/mL (C. sphaerospermum) | |

| Benzofuran compounds | Sugar moiety | Anti-complementary activity | Varies (necessity of sugar noted) | |

| Egonol gentiobioside | Gentiobiose | Estrogen biosynthesis promoter | Not specified | |

| Egonol gentiotrioside | Gentiotriose | Estrogen biosynthesis promoter | Not specified |

Impact of Benzofuran Skeleton Modifications on Activity

Modifications to the benzofuran skeleton, the non-sugar part of this compound, significantly influence its biological activities. The benzofuran nucleus is a common scaffold in numerous bioactive natural and synthetic compounds, contributing to a broad spectrum of pharmacological properties.

SAR studies on egonol-type benzofurans have revealed key structural features that dictate their inhibitory activity against acetylcholinesterase (AChE) and amyloid-beta (Aβ) aggregation. Compounds incorporating alkyl chains with more than three carbon units, the furan (B31954) ring itself, and ester groups have been observed to exhibit anti-AChE activity. For instance, specific egonol derivatives (compounds 50-53) demonstrated potent AChE inhibitory activity with IC50 values ranging from 1.4 to 3.1 µM. Notably, compound 50 also showed significant inhibition of Aβ aggregation, achieving 77.6% inhibition at a concentration of 100.0 µM. Molecular docking studies have further proposed a binding site on AChE for these compounds, identifying crucial residues at the peripheral site that mediate their inhibitory effect.

The presence of specific functional groups on the benzofuran skeleton can also enhance therapeutic activities. For example, the incorporation of hydroxyl (-OH), methoxy (B1213986) (-OMe), sulfonamide, or halogen groups has been shown to greatly increase the therapeutic activities of benzofuran compounds.

Beyond enzyme inhibition, egonol and its synthetic derivatives have also been evaluated for their antimicrobial and cytotoxic properties. While egonol and its synthesized derivatives exhibited similar antimicrobial activity against tested bacteria like Escherichia coli, Candida albicans, Bacillus subtilis, and Staphylococcus aureus, certain egonol derivatives have shown promising cytotoxic activities against various cancer cell lines. For example, some derivatives were effective in the concentration range of 5-40 µM against prostate (PC-3) and breast (MCF-7) cancer cell lines, with some hybrid ligands and their metal complexes demonstrating cytotoxic efficiencies comparable to or even better than standard chemotherapeutic agents like paclitaxel (B517696) against MCF-7 cells.

Table 2: Biological Activities of Egonol and Selected Derivatives

| Compound Type / Derivative | Structural Modification | Biological Activity | IC50 / Inhibition (%) / MIC Range | Reference |

| Egonol derivatives (50-53) | Alkyl chains (>3C), furan ring, ester group | Acetylcholinesterase (AChE) inhibition | 1.4–3.1 µM | |

| Compound 50 (derivative) | Alkyl chains (>3C), furan ring, ester group | Aβ aggregation inhibition | 77.6% at 100.0 µM | |

| Benzofuran compounds | -OH, -OMe, sulfonamide, halogen | Enhanced therapeutic activities | Not specified | |

| Egonol and synthetic derivatives | Various (general) | Antimicrobial activity | Similar to egonol | |

| Egonol derivatives | Various (general) | Cytotoxicity (MCF-7, PC-3) | 5-40 µM | |

| [Cu3(ETO)2.4Cl] (Egonol hybrid) | Metal complex | Cytotoxicity (MCF-7, PC-3) | 5.27 µM (MCF-7), 13.44 µM (PC-3) | |

| [Zn(ETO).2Cl] (Egonol hybrid) | Metal complex | Cytotoxicity (MCF-7, PC-3) | 11.73 µM (MCF-7), 9.32 µM (PC-3) |

Rational Design of this compound Derivatives with Enhanced Biological Profiles

The insights gained from SAR studies provide a strong foundation for the rational design of new this compound derivatives with enhanced biological profiles. By understanding which structural elements contribute to specific activities, chemists can strategically modify the parent compound to optimize its therapeutic potential.

Egonol gentiobioside, for instance, has been identified as a valuable target for structural modification, warranting further investigation for its potential in preventing estrogen deficiency-induced diseases. This suggests that specific glycosylation patterns or the nature of the sugar moiety can be deliberately chosen to target particular biological pathways.

The concept of creating hybrid compounds, which combine natural product scaffolds like egonol with other fragments, has shown promise in enhancing therapeutic outcomes. This approach allows for the synergistic combination of beneficial properties from different molecular entities, potentially leading to improved inhibitory activity, better pharmacodynamic and pharmacokinetic properties, and reduced toxicity. The knowledge derived from detailed SAR investigations of the benzofuran skeleton and its various substitutions is crucial for guiding such rational design efforts, enabling the development of novel compounds with desired biological activities.

Advanced Analytical Techniques in Egonol Glucoside Research

Chromatographic-Mass Spectrometric Coupling (e.g., LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool for the analysis of natural products like egonol (B1663352) glucoside. researchgate.net This hybrid technique leverages the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, offering superior specificity and sensitivity for identifying and quantifying compounds in complex mixtures. researchgate.net

In the context of glycoside analysis, LC-MS, particularly with electrospray ionization (ESI), is highly effective. japsonline.com The process typically involves a reverse-phase HPLC system to separate the components of a plant extract or biological sample. nih.gov For glycosides, a gradient elution using a mobile phase consisting of water and an organic solvent (like acetonitrile (B52724) or methanol), often with a modifier like formic acid, is employed to achieve optimal separation. japsonline.com

Once separated, the analyte enters the mass spectrometer. ESI is a soft ionization technique that allows the molecule to be ionized intact, typically forming a molecular ion adduct such as [M-H]⁻ in negative ion mode or [M+H]⁺ and [M+Na]⁺ in positive ion mode. japsonline.comfrontiersin.org High-resolution mass spectrometry can provide the accurate mass of the molecular ion, which is crucial for determining the elemental composition.

Tandem mass spectrometry (MS/MS) provides further structural information. By selecting the molecular ion of egonol glucoside and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. This pattern can help identify the aglycone (egonol) and the glycosidic unit by observing the loss of the sugar moiety. mdpi.com This fragmentation is critical for distinguishing between isomers, which may have identical molecular weights but different structures. mdpi.com While direct LC-MS studies focused solely on this compound are specific, the principles are well-established from the analysis of countless other flavonoid and benzofuran (B130515) glycosides. nih.govresearchgate.net For example, the analysis of structurally similar flavonoid glycosides demonstrates that the fragmentation pattern can reveal the nature and position of the sugar linkage. mdpi.com

Table 1: Representative LC-MS Parameters for Glycoside Analysis

| Parameter | Description | Typical Value/Setting |

|---|---|---|

| Chromatography | ||

| Column | Stationary phase for separation | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.7 µm) frontiersin.org |

| Mobile Phase | Solvents for elution | A: 0.1% Formic Acid in WaterB: Acetonitrile/Methanol (B129727) japsonline.com |

| Elution Type | Method of changing mobile phase composition | Gradient elution japsonline.com |

| Flow Rate | Speed of mobile phase | 0.2 - 0.6 mL/min japsonline.com |

| Mass Spectrometry | ||

| Ionization Source | Method for creating ions | Electrospray Ionization (ESI) japsonline.com |

| Ion Mode | Polarity of detected ions | Positive or Negative nih.gov |

| Mass Analyzer | Separates ions based on m/z | Quadrupole, Time-of-Flight (TOF), Orbitrap |

Application of Radio Thin Layer Chromatography (RTLC) for Radiolabeling Studies

Radio Thin Layer Chromatography (RTLC) is a crucial technique for quality control in radiolabeling studies. longdom.org It is a relatively simple, rapid, and cost-effective method for determining the radiochemical purity of a radiolabeled compound. longdom.orgnih.gov In research involving this compound, RTLC has been used to assess the efficiency of labeling with a radionuclide, such as Iodine-131 (¹³¹I). researchgate.net

In a typical application, a glycoside extract containing this compound is radiolabeled using a method like the iodogen method. researchgate.net After the reaction, a small aliquot of the mixture is spotted onto a TLC plate. longdom.org The plate is then developed in a suitable mobile phase, which separates the radiolabeled this compound from free, unreacted radionuclide (e.g., free ¹³¹I) and other impurities. researchgate.net

After development, the plate is analyzed using a radio-TLC scanner. This instrument moves a radiation detector along the length of the TLC plate, measuring the radioactivity at each point. longdom.org The output is a chromatogram showing peaks of radioactivity corresponding to the separated components. The retention factor (Rf) value of each spot is calculated to identify the components. By integrating the area under each peak, the percentage of radioactivity associated with the desired product (radiolabeled this compound) can be calculated, giving the radiochemical yield and purity. researchgate.net For instance, studies on an ¹³¹I-labeled egonol glycosides extract reported a radiolabeling yield of 98 ± 0.2%, as determined by RTLC, confirming the high efficiency of the labeling process. researchgate.net

Table 2: Example of RTLC for Quality Control of ¹³¹I-Egonol Glucoside

| Component | Typical Rf Value | Purpose of Measurement |

|---|---|---|

| ¹³¹I-Egonol Glucoside | Varies with mobile phase | Quantifies the desired radiolabeled product |

Advanced NMR Techniques for Complex Mixture Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules, including complex natural products like this compound. nih.gov While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of protons and carbons, advanced two-dimensional (2D) techniques are often necessary for complete structure determination, especially within mixtures. researchgate.netmanchester.ac.uk

For this compound, ¹H NMR would reveal signals for the aromatic protons of the benzofuran and benzodioxole rings, the methoxy (B1213986) group, the propyl chain, and the protons of the glucosyl moiety. researchgate.net ¹³C NMR provides complementary information on the carbon skeleton. researchgate.net However, in a complex extract where signals may overlap, 2D NMR is essential.

Advanced NMR experiments used in such analyses include:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, allowing for the tracing of proton networks within the molecule, such as through the propyl chain or around the sugar ring. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons (¹H-¹³C), providing a powerful method for assigning carbon signals based on their attached, and often more easily assigned, protons. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing information about the 3D structure and stereochemistry of the molecule.

These advanced techniques allow researchers to piece together the complete structure of this compound and other components directly from a purified extract, providing definitive evidence of its chemical identity. glycandrug.eu

Computational Chemistry and Molecular Docking Studies (e.g., for enzyme interactions)

Computational chemistry and molecular docking are powerful in silico tools used to predict and analyze the interaction between a small molecule (ligand), like this compound, and a biological macromolecule (receptor), typically a protein or enzyme. jocpr.com These methods provide insights into the binding affinity, conformation, and specific molecular interactions that govern the biological activity of a compound. researchgate.net

While specific molecular docking studies on this compound are not extensively reported, the methodology is widely applied to similar flavonoid and glycoside compounds to explore their interactions with enzymes. researchgate.netsemanticscholar.org The process involves several key steps:

Preparation of Structures: High-quality 3D structures of both the ligand (this compound) and the target enzyme are required. The ligand structure can be generated and energy-minimized using computational chemistry software. The enzyme's structure is often obtained from protein databases like the Protein Data Bank (PDB).

Docking Simulation: A docking algorithm systematically samples a large number of possible conformations and orientations of the ligand within the active site of the enzyme. It then calculates a "docking score" for each pose, which estimates the binding affinity. mdpi.com

Analysis of Interactions: The best-scoring poses are analyzed to identify key molecular interactions. These can include:

Hydrogen Bonds: Interactions between hydrogen bond donors and acceptors (e.g., between the hydroxyl groups of the glucose moiety and polar amino acid residues).

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand (like the aromatic rings) and hydrophobic amino acid residues (e.g., Tryptophan, Phenylalanine). mdpi.com

π-π Stacking: Interactions between the aromatic rings of this compound and aromatic amino acid residues. mdpi.com

Electrostatic Interactions: Attractive or repulsive forces between charged groups. researchgate.net

These computational studies can predict whether this compound is likely to be an inhibitor or substrate for a particular enzyme, guide the design of more potent analogues, and help explain structure-activity relationships observed in experimental assays. mdpi.comresearchgate.net

Table 3: Common Interactions Investigated in Molecular Docking

| Interaction Type | Description | Potential this compound Moieties Involved |

|---|---|---|

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom. | Hydroxyl (-OH) groups on the glucose unit, ether oxygens. |

| Hydrophobic Interactions | Tendency of nonpolar substances to aggregate in aqueous solution. | Benzofuran and benzodioxole aromatic rings. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Benzofuran and benzodioxole aromatic rings. |

Applications in Metabolomics and Other Omics Research

Egonol (B1663352) Glucoside as a Differential Metabolite in Metabolomics Studies

Egonol glucoside (PubChem CID 485187) has been identified as a metabolite in diverse organisms, including plants, rats, mice, and fungi. Its detection as a "differential metabolite" highlights its potential significance in distinguishing between different biological states or conditions. In metabolomics, differential metabolites are compounds whose concentrations or abundances significantly change between experimental groups, indicating altered metabolic pathways or physiological responses.

A notable instance of this compound being identified as a differential metabolite comes from a comparative metabolomic analysis of exudates from microcystin-producing and microcystin-free Microcystis aeruginosa strains. In this study, this compound was among nine neurotoxic compounds screened using machine learning and molecular docking methods. The identification of such compounds as differential metabolites suggests their potential role in the distinct biological characteristics or toxic effects observed between the strains.

The identification of differential metabolites typically involves advanced analytical techniques coupled with rigorous statistical analysis. Methods such as orthogonal partial least squares discriminant analysis (OPLS-DA) and fold change (FC) analysis are commonly employed. Metabolites are often considered differential if they meet specific criteria, such as a variable importance in projection (VIP) score ≥ 1 and an absolute Log2FC ≥ 1.

Integration of this compound Data in Systems Biology Contexts

The integration of metabolomics data, including the profiling of compounds like this compound, into systems biology contexts is essential for a holistic understanding of complex biological processes. Systems biology aims to model and analyze the interactions between various biological components (e.g., genes, proteins, metabolites) within a system.

When this compound is identified as a differential metabolite, its data can be linked to broader metabolic pathways and networks using bioinformatics tools and databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG). This pathway enrichment analysis helps to contextualize the observed changes in this compound levels, indicating which metabolic pathways are significantly affected. For instance, in the Microcystis aeruginosa study, differential metabolites were mapped to various KEGG pathways, including the biosynthesis of secondary metabolites, glycerophospholipid metabolism, and amino acid metabolisms. While the direct pathway of this compound within these broader categories was not explicitly detailed in the search results, its identification within a differential metabolomics study implies its involvement in such perturbed pathways.

Integrating metabolomics data with other 'omics' datasets, such as transcriptomics (gene expression) and proteomics (protein expression), can provide a more comprehensive view of biological systems. This multi-omics approach can reveal the regulatory mechanisms underlying changes in metabolite levels, offering deeper insights into biological functions and disease mechanisms. For example, integrated transcriptomic and targeted metabolomic analyses have been used to shed light on biosynthetic pathways in other plant studies.

Untargeted and Targeted Metabolomics Approaches for this compound Profiling

The profiling of this compound can be achieved through both untargeted and targeted metabolomics approaches, each offering distinct advantages.

Untargeted Metabolomics: This approach aims for the global detection of a broad range of small molecules in a biological sample, providing a comprehensive overview of the metabolome without prior knowledge of specific compounds. uni.lu It is particularly useful for discovering novel biomarkers or identifying unexpected metabolic changes. For this compound, an untargeted approach could reveal its presence and relative abundance across different samples, potentially identifying it as a compound of interest for further investigation. Techniques like Ultra-High-Performance Liquid Chromatography-Quadrupole/Orbitrap High-Resolution Mass Spectrometry (UHPLC-Q-Orbitrap HRMS) or UPLC-ESI-QTOF-MS are commonly used platforms for untargeted metabolomics, capable of detecting thousands of metabolic features.

Targeted Metabolomics: In contrast, targeted metabolomics focuses on the precise quantification of specific metabolites or groups of metabolites within defined metabolic pathways. uni.lu This approach offers higher sensitivity and quantitative precision, making it suitable for validating findings from untargeted studies or for specific research questions where this compound is a compound of known interest. If this compound is hypothesized to play a specific role or its levels need to be accurately measured, targeted methods, often employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with specific multiple reaction monitoring (MRM) transitions, would be employed. This allows for the accurate and reproducible quantification of this compound in various biological matrices.

The choice between untargeted and targeted approaches depends on the research objective. Untargeted methods can identify this compound as a novel differential metabolite, while targeted methods can precisely quantify its levels and confirm its role in specific biological contexts. Integrated approaches, combining both untargeted and targeted metabolomics, are often employed to achieve a highly accurate and comprehensive understanding of metabolic changes.

Future Research Perspectives and Translational Potential of Egonol Glucoside

Exploration of Undiscovered Biological Activities

Egonol (B1663352) glucoside, a naturally occurring benzofuran (B130515) glucoside, has been the subject of preliminary biological screenings. However, the full spectrum of its pharmacological potential remains largely unexplored. Future research should systematically investigate a broader range of biological activities, drawing inspiration from the known functions of structurally related benzofuran compounds. The benzofuran nucleus is a core structure in many biologically active molecules, suggesting that egonol glucoside could possess a variety of undiscovered therapeutic properties. researchgate.netscispace.comnih.govnih.gov

A key area for future investigation is its potential as an antimicrobial agent. Various synthetic and naturally occurring benzofuran derivatives have demonstrated significant antibacterial and antifungal activities. nih.govrsc.org Research could focus on screening this compound against a wide panel of pathogenic bacteria and fungi, including drug-resistant strains. Furthermore, its potential antiviral activities warrant investigation, given that other benzofurans have shown promise in this area. scispace.com

The anti-inflammatory and antioxidant properties of this compound also merit deeper exploration. While some benzofuran glucosides have been noted for their antioxidant effects, a thorough investigation into the mechanisms of action for this compound is needed. nih.gov This could include its ability to scavenge free radicals, modulate inflammatory pathways, and inhibit enzymes involved in oxidative stress. Such studies could position this compound as a candidate for managing chronic inflammatory conditions.

Finally, the potential neuroprotective and anticancer activities of this compound should be a focus of future research. The benzofuran scaffold is present in compounds with known neuroprotective and cytotoxic effects. scispace.comnih.gov Investigating the effects of this compound on neuronal cell models and various cancer cell lines could uncover new therapeutic applications for this compound.

| Potential Biological Activity | Rationale Based on Structural Analogs | Suggested Research Focus |

| Antimicrobial | Benzofuran derivatives exhibit broad-spectrum antibacterial and antifungal properties. nih.govrsc.org | Screening against pathogenic bacteria and fungi, including resistant strains. |

| Antiviral | Some benzofuran compounds have shown antiviral potential. scispace.com | Evaluation against a range of viruses and elucidation of inhibitory mechanisms. |

| Anti-inflammatory | The benzofuran core is associated with anti-inflammatory effects. | Investigation of effects on inflammatory mediators and signaling pathways. |

| Antioxidant | Benzofuran glucosides have demonstrated antioxidant capabilities. nih.gov | Assessment of free radical scavenging activity and impact on oxidative stress markers. |

| Neuroprotective | The benzofuran scaffold is found in neuroactive compounds. scispace.com | Studies on neuronal cell protection and mechanisms of action in neurodegenerative models. |

| Anticancer | Certain benzofuran derivatives exhibit cytotoxicity against cancer cells. nih.gov | Screening against various cancer cell lines and investigation of apoptotic pathways. |

Development of this compound as a Research Tool

Beyond its potential therapeutic applications, this compound could be developed into a valuable research tool for studying various biological processes. Its natural origin and specific chemical structure make it a candidate for use as a molecular probe or biomarker.

One potential application is in the study of glycoside hydrolases, the enzymes responsible for breaking down glucosides. This compound could serve as a specific substrate for identifying and characterizing novel glucoside hydrolases in different organisms. By modifying the egonol aglycone or the glucose moiety with fluorescent or radioactive labels, researchers could create probes to monitor enzyme activity in real-time.

Furthermore, if this compound is found to have a specific and potent biological activity, it could be used as a pharmacological tool to investigate cellular pathways. For example, if it proves to be a selective inhibitor of a particular enzyme or receptor, it could be used to elucidate the function of that target in health and disease.

The development of this compound derivatives could also expand its utility as a research tool. For instance, attaching it to a solid support could enable its use in affinity chromatography for the purification of proteins that bind to it. This could help in identifying its cellular targets and understanding its mechanism of action.

Addressing Gaps in Biosynthetic Pathway Elucidation

The biosynthetic pathway of this compound is not well understood. Elucidating this pathway is crucial for understanding how plants and fungi produce this compound and for enabling its biotechnological production. Future research should focus on identifying the genes and enzymes involved in its synthesis.

The biosynthesis of this compound likely involves several key steps, starting from a common precursor such as a hydroxycinnamyl alcohol. The formation of the benzofuran ring is a critical step, which may involve oxidative cyclization reactions catalyzed by cytochrome P450 monooxygenases. The subsequent glycosylation of the egonol aglycone is catalyzed by a UDP-dependent glycosyltransferase (UGT).

A comparative transcriptomics approach, analyzing gene expression in this compound-producing and non-producing organisms or tissues, could help identify candidate genes. These genes could then be functionally characterized through expression in heterologous systems like yeast or E. coli.

| Proposed Biosynthetic Step | Potential Enzyme Class | Research Approach |

| Formation of the benzofuran ring | Cytochrome P450 monooxygenases | Comparative transcriptomics, gene cloning, and heterologous expression. |

| Hydroxylation and methoxylation | Hydroxylases, Methyltransferases | Identification and characterization of modifying enzymes. |

| Glycosylation of egonol | UDP-dependent glycosyltransferase (UGT) | Screening for UGTs with activity towards egonol, and kinetic analysis. |

Understanding the regulation of this pathway is another important research direction. This includes identifying transcription factors that control the expression of the biosynthetic genes and understanding how environmental or developmental cues influence the production of this compound.

Methodological Advancements in this compound Analysis

The accurate and sensitive detection and quantification of this compound are essential for both research and potential future applications. While general methods for glucoside analysis exist, the development of optimized and validated analytical techniques specific to this compound is needed.

High-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) or mass spectrometry (MS) is a powerful tool for the analysis of this compound. nih.govmdpi.com Future work should focus on optimizing chromatographic conditions to achieve high resolution and sensitivity, particularly for complex plant or fungal extracts. The development of ultra-high-performance liquid chromatography (UHPLC) methods could offer faster analysis times and improved separation efficiency. researchgate.net

Mass spectrometry-based techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), can provide structural information and enable highly sensitive and selective quantification. researchgate.net The development of a standardized LC-MS/MS method for this compound would be beneficial for quality control and pharmacokinetic studies.

Additionally, the development of more rapid and field-deployable analytical methods, such as enzyme-linked immunosorbent assays (ELISAs) or biosensors, could be explored for high-throughput screening of natural sources for this compound.

| Analytical Technique | Potential Advancements for this compound | Key Benefits |

| HPLC-DAD/UV | Optimization of mobile phase, column chemistry, and gradient elution. nih.govvt.edu | Improved resolution from complex matrices and accurate quantification. |

| UHPLC-MS/MS | Development of targeted fragmentation methods for high selectivity. researchgate.net | High sensitivity, structural confirmation, and rapid analysis. |

| Preparative Chromatography | Scaling up purification protocols for obtaining high-purity standards. | Availability of reference material for analytical method validation. |

| Immunoassays (e.g., ELISA) | Development of specific antibodies against this compound. | High-throughput screening of large sample sets. |

Sustainable Sourcing and Production for Research Purposes

A reliable and sustainable supply of this compound is necessary to support future research and development. Current sourcing relies on extraction from natural sources, which can be inefficient and environmentally taxing. Therefore, exploring alternative and sustainable production methods is a key future perspective.

One promising approach is the biotechnological production of this compound using engineered microorganisms. researchgate.net This involves introducing the biosynthetic genes for this compound into a microbial host, such as Escherichia coli or Saccharomyces cerevisiae, which can then produce the compound through fermentation. nih.gov This method offers the potential for scalable, cost-effective, and environmentally friendly production. nih.gov

Another avenue is the use of enzymatic synthesis. This could involve using purified glycosyltransferases to attach glucose to synthetically produced egonol. nih.govresearchgate.net This approach allows for precise control over the glycosylation reaction and can lead to high yields of the desired product.

Furthermore, optimizing extraction and purification methods from natural sources can also contribute to a more sustainable supply. This includes exploring green solvents and developing more efficient purification protocols to maximize the yield and purity of this compound from plant or fungal biomass.

Q & A

Q. How can researchers ensure reproducibility when publishing spectral data for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.